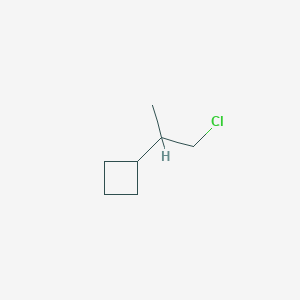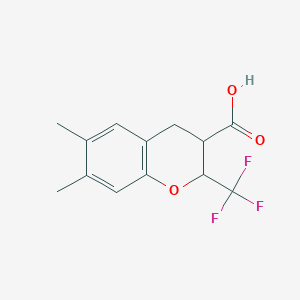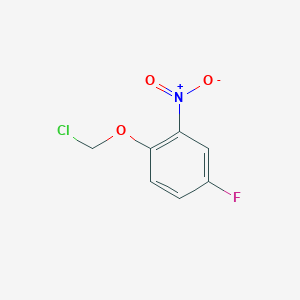![molecular formula C11H12O2 B13195888 2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid](/img/structure/B13195888.png)
2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid is an organic compound with the molecular formula C11H12O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a prop-1-en-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid can be achieved through several methods. One common approach involves the alkylation of phenylacetic acid with prop-1-en-2-yl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Phenylacetic acid and prop-1-en-2-yl halide.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Procedure: The phenylacetic acid is dissolved in the solvent, and the base is added to deprotonate the carboxylic acid group. The prop-1-en-2-yl halide is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid, sulfonation with fuming sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
科学的研究の応用
2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The prop-1-en-2-yl group can influence the compound’s binding affinity and specificity towards its molecular targets, affecting the overall biological response.
類似化合物との比較
2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid can be compared with other phenylacetic acid derivatives, such as:
Phenylacetic acid: The parent compound, which lacks the prop-1-en-2-yl substitution.
2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid: A derivative with a different alkyl substitution on the phenyl ring.
(4-Aminophenyl)acetic acid: A derivative with an amino group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other derivatives.
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
2-(4-prop-1-en-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O2/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h3-6H,1,7H2,2H3,(H,12,13) |
InChIキー |
RTPDLYIPGGLSTB-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=CC=C(C=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195823.png)
![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)

![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)
![2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13195854.png)
![2-[(3,4-Dimethylphenyl)methyl]oxirane](/img/structure/B13195860.png)

![2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195871.png)
amine](/img/structure/B13195877.png)


